

The Enzymatic Conversion of Itaconate to Itaconyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: *Itaconyl-CoA*

Cat. No.: *B1247127*

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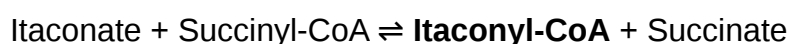
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate, a key immunometabolite, is enzymatically converted to **itaconyl-CoA** to exert many of its biological functions. This conversion is a critical step in mediating the immunomodulatory and antimicrobial properties of itaconate. In mammals, this reaction is primarily catalyzed by the mitochondrial enzyme Succinyl-CoA:Glutarate-CoA Transferase (SUGCT). This technical guide provides an in-depth overview of this enzymatic conversion, including the reaction pathway, quantitative kinetic data, and detailed experimental protocols for its study. Understanding the kinetics and mechanism of this conversion is crucial for developing novel therapeutics that target inflammatory and infectious diseases.

The Core Reaction: Itaconate to Itaconyl-CoA

The enzymatic conversion of itaconate to **itaconyl-CoA** involves the transfer of a Coenzyme A (CoA) moiety from a donor molecule, predominantly succinyl-CoA, to itaconate. This reaction is catalyzed by Succinyl-CoA:Glutarate-CoA Transferase (SUGCT), also known as succinyl-CoA:itaconate CoA-transferase.^{[1][2]} The reaction can be summarized as follows:



Formerly, it was hypothesized that Succinyl-CoA Synthetase (SCS) could catalyze this reaction in reverse; however, recent studies have demonstrated that itaconate actually inhibits SCS and

is not a substrate for **itaconyl-CoA** synthesis by this enzyme.[1][2] In certain bacteria, a dedicated Itaconate:Succinyl-CoA Transferase (IcT) carries out this conversion as the initial step in the itaconate degradation pathway.[3]

The product of this reaction, **itaconyl-CoA**, is a highly active molecule that can modulate the activity of other enzymes, thereby influencing various metabolic pathways. Notably, **itaconyl-CoA** has been shown to inhibit methylmalonyl-CoA mutase (MCM) and the erythroid-specific 5-aminolevulinate synthase (ALAS2), impacting processes such as branched-chain amino acid catabolism and heme biosynthesis.[1][4]

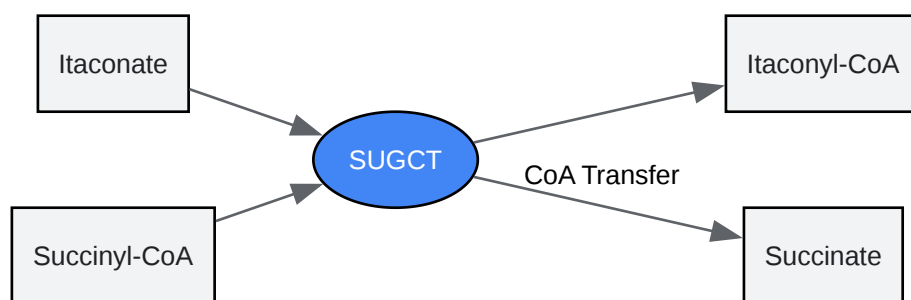
Quantitative Data

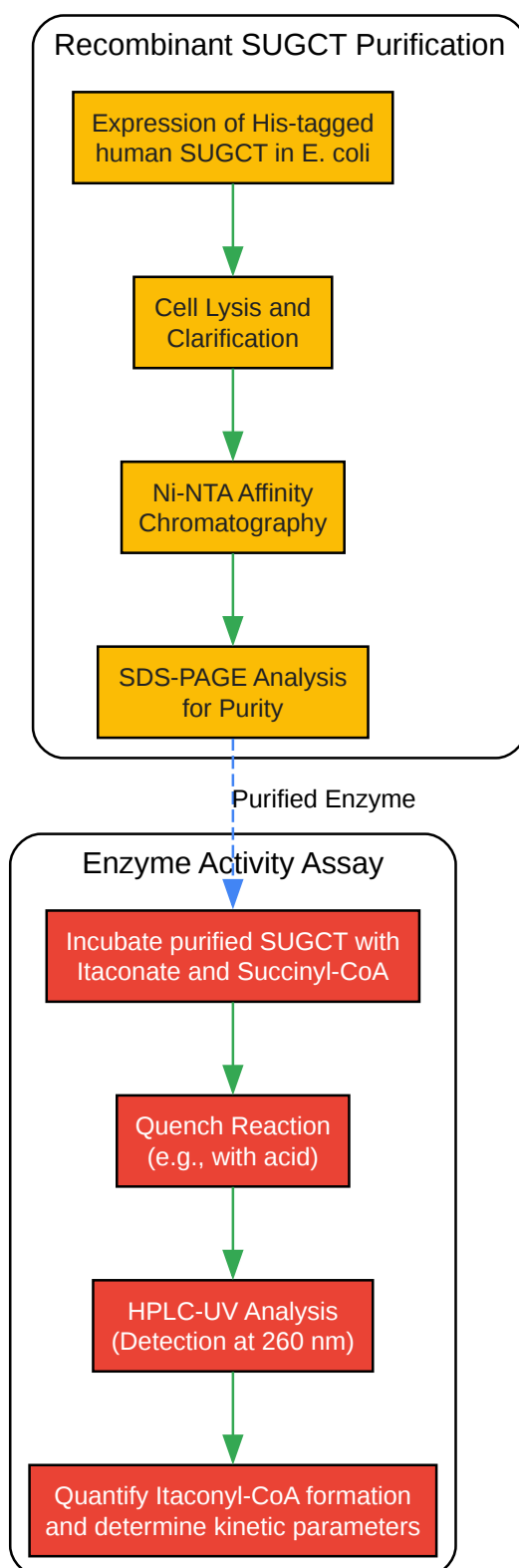
While extensive kinetic data for the conversion of itaconate by mammalian SUGCT is still emerging, the following table summarizes known kinetic parameters for related reactions and inhibitory constants for **itaconyl-CoA**. This data is essential for designing and interpreting experiments aimed at studying this pathway.

Enzyme	Substrate/Inhibitor	Parameter	Value	Organism/System	Reference
ALAS2	Itaconyl-CoA	K _i (competitive)	100 ± 20 µM	Recombinant Human	[1]
ALAS2	Succinyl-CoA	K _m	10 ± 2 µM	Recombinant Human	[1]
Succinate Dehydrogenase (Sdh)	Itaconate	K _i (competitive)	0.22 mM	Murine Macrophage (BV2)	[5]
Succinate Dehydrogenase (Sdh)	Succinate	K _m	0.29 ± 0.8 mM	Murine Macrophage (BV2)	[5]

Signaling and Experimental Workflow Diagrams

To visualize the enzymatic reaction and a typical experimental workflow, the following diagrams have been generated using the DOT language.





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